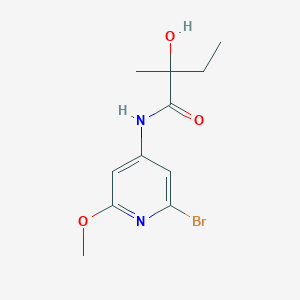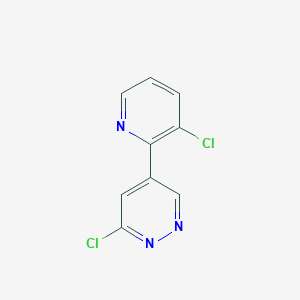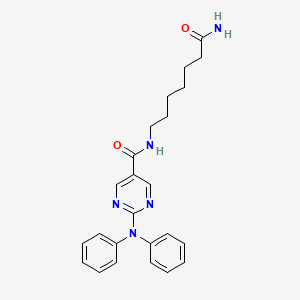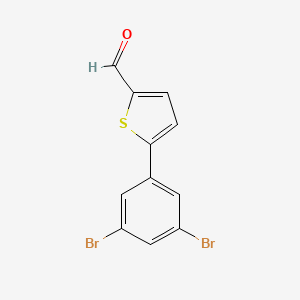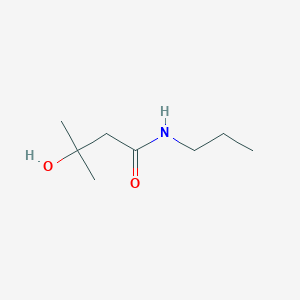
3-hydroxy-3-methyl-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-N-propylbutanamide is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanamide, featuring a hydroxyl group and a methyl group attached to the third carbon atom, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methyl-N-propylbutanamide typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Esterification: 3-Hydroxy-3-methylbutanoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with propylamine under reflux conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-N-propylbutanamide.
Reduction: 3-Hydroxy-3-methyl-N-propylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methyl-N-propylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutanamide: Lacks the propyl group on the nitrogen atom.
3-Methyl-N-propylbutanamide: Lacks the hydroxyl group on the third carbon atom.
3-Hydroxy-N-propylbutanamide: Lacks the methyl group on the third carbon atom.
Uniqueness
3-Hydroxy-3-methyl-N-propylbutanamide is unique due to the presence of both a hydroxyl group and a methyl group on the third carbon atom, as well as a propyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-N-propylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(10)6-8(2,3)11/h11H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
UZTIFMIKCLXPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


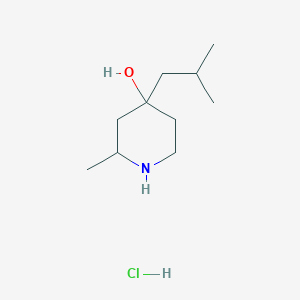
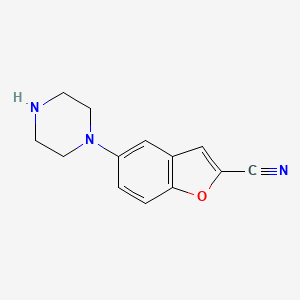

![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)


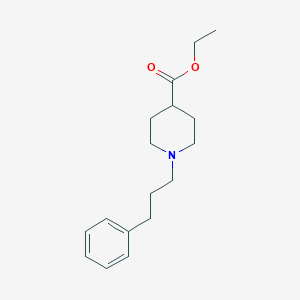

![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
